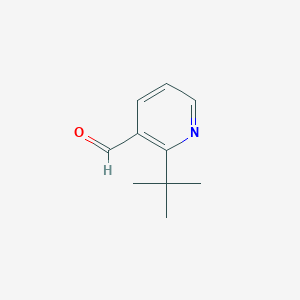

2-(tert-Butyl)nicotinaldehyde

Beschreibung

2-(tert-Butyl)nicotinaldehyde is a substituted pyridine derivative featuring a tert-butyl group at the 2-position and an aldehyde functional group at the 3-position of the pyridine ring. The tert-butyl group introduces steric bulk, which may influence reaction pathways and selectivity, as seen in related systems like DMAP derivatives used in enantioselective organocatalysis .

Eigenschaften

Molekularformel |

C10H13NO |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

2-tert-butylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-7H,1-3H3 |

InChI-Schlüssel |

TYTIYUJGJVZJHO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C=CC=N1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(tert-Butyl)nicotinaldehyd beinhaltet typischerweise die Formylierung von 2-tert-Butylpyridin. Eine gängige Methode ist die Vilsmeier-Haack-Reaktion, bei der 2-tert-Butylpyridin mit einem Formylierungsmittel wie N,N-Dimethylformamid (DMF) und Phosphorylchlorid (POCl3) behandelt wird, um die Aldehydgruppe an der 3-Position des Pyridinrings einzuführen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-(tert-Butyl)nicotinaldehyd nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Reduction Reactions

The aldehyde group in 2-(tert-butyl)nicotinaldehyde can be selectively reduced to a primary alcohol using agents such as LiAlH(OEt)₃ or NaBH₄ . For example:

-

LiAlH(OEt)₃ in tetrahydrofuran (THF) at −100°C reduces the aldehyde to 2-(tert-butyl)nicotinyl alcohol with 51% yield .

-

Diisobutylaluminum hydride (DiBAH) in toluene at −50°C achieves similar reductions but with higher yields (96% ) in shorter reaction times (2.5 hours) .

The tert-butyl group does not interfere with the reduction, as evidenced by retained regioselectivity in analogous nicotinaldehyde derivatives .

Oxidation Reactions

Oxidation of the aldehyde to the corresponding carboxylic acid is achievable under aerobic conditions. For instance:

-

Sunlight-driven oxidation in nitromethane converts the aldehyde to 2-(tert-butyl)nicotinic acid with 64% yield after 24 hours .

-

Competitive formation of peroxybenzoic acid intermediates has been observed during such oxidations, with conversion rates reaching 92% under optimized conditions .

Cross-Coupling Reactions

The aldehyde participates in Pd-catalyzed Sonogashira couplings with terminal alkynes, forming 2-alkynyl derivatives. Key conditions include:

| Component | Details |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |

| Solvent | Et₃N/MeCN (3:1) |

| Temperature | 50°C under argon |

| Typical Yield | 70–85% (for analogous benzaldehydes) |

This reaction expands the molecule’s utility in synthesizing conjugated systems for materials science .

Condensation Reactions

The aldehyde undergoes condensation with amines to form imines or hydrazones. For example:

-

Reaction with hydrazides in aqueous NH₃/NaIO₄ yields hydrazone derivatives (70% yield ) .

-

Condensation with N-methylaniline in THF at 0°C produces imines, though yields are moderate (65% ) due to steric hindrance from the tert-butyl group .

Radical Cascade Reactions

In the presence of tert-butyl nitrite (tBuONO) , this compound participates in radical-mediated cyclization with alkynes or selenides:

-

Reaction with phenylacetylene in nitromethane at 80°C forms selenopheno[2,3-b]pyridines (10–41% yield ) via a proposed radical intermediate .

-

In the absence of alkynes, 1,6-diazaselenanthrenes are formed (41–47% yield ), highlighting the aldehyde’s role in directing radical pathways .

Steric and Electronic Effects

The tert-butyl group significantly impacts reactivity:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(tert-Butyl)nicotinaldehyde serves as a crucial building block for synthesizing more complex organic molecules. Its versatile reactivity allows for various substitution reactions, leading to diverse derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Biological Studies

The compound is employed in biochemical research to study enzyme interactions and metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This property makes it valuable for investigating mechanisms of action in drug design and development .

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic effects against various diseases, including cancer .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against oral pathogens such as Pseudomonas aeruginosa and Bacillus species. These findings suggest its potential application in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(tert-Butyl)nicotinaldehyde with key analogs based on structural, electronic, and functional properties. Data from similarity metrics () and reactivity studies () are integrated to highlight distinctions.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations

In contrast, methyl or chloro substituents (e.g., in 2,6-Dimethylisonicotinaldehyde or 6-Chloro-2-methylnicotinaldehyde) impose minimal steric effects, favoring faster but less selective reactions .

Electronic Effects :

- The tert-butyl group is weakly electron-donating, which may stabilize intermediates in reactions involving the aldehyde group. Conversely, 6-Chloro-2-methylnicotinaldehyde’s chloro substituent is electron-withdrawing, increasing the electrophilicity of the aldehyde and accelerating nucleophilic additions .

Positional Isomerism :

- Moving the aldehyde from the 3-position (nicotinaldehyde) to the 4-position (isonicotinaldehyde) alters electronic distribution and steric accessibility. For example, 2-(tert-Butyl)isonicotinaldehyde’s aldehyde at the 4-position may exhibit distinct reactivity in cycloadditions or condensations compared to the 3-position isomer .

Applications :

- Bulky tert-butyl-substituted aldehydes are promising for asymmetric catalysis, as seen in Mondai’s diastereoselective Ugi reaction (92:8 selectivity) using a DMAP-derived aldehyde . Smaller substituents (e.g., methyl or chloro) are better suited for straightforward synthetic transformations requiring minimal steric control.

Biologische Aktivität

2-(tert-Butyl)nicotinaldehyde is an organic compound with the molecular formula C10H13NO, derived from nicotinaldehyde. It features a tert-butyl group at the 2-position of the pyridine ring, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound possesses unique structural characteristics due to its aldehyde group and tert-butyl substituent. These features contribute to its reactivity and interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their activity and affect various biochemical pathways. This mechanism positions it as a valuable tool in biochemical research.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anti-quorum sensing properties.

Antimicrobial Activity

In a study evaluating the minimum inhibitory concentration (MIC) against various pathogens, this compound demonstrated varying degrees of effectiveness:

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50.0 |

| Pseudomonas aeruginosa | 25.0 |

| Staphylococcus aureus | 25.0 |

| Klebsiella pneumoniae | 25.0 |

This data suggests that while the compound shows some antimicrobial potential, its effectiveness varies significantly among different bacterial strains .

Anti-Quorum Sensing Activity

The compound also exhibits anti-quorum sensing properties, which are crucial for inhibiting biofilm formation in bacteria. In tests measuring the zone of inhibition, it was found to significantly reduce quorum sensing activity:

Table 3: Anti-Quorum Sensing Activity

| Tested Molecule | Zone of Inhibition (mm) | % Violacine Inhibition |

|---|---|---|

| This compound | 14 ± 0.7 | 56.4 ± 1.5% |

| Standard | 18.2 ± 0.5 | 71.2 ± 1.2% |

These results indicate that while it is effective against quorum sensing, it is less potent than standard agents .

Case Studies

Several studies have explored the applications of this compound in medicinal chemistry and biochemistry:

- Synthesis of Novel Derivatives : A study focused on synthesizing derivatives of nicotinaldehyde, including modifications to enhance biological activity through palladium-catalyzed reactions . This work highlights the compound's utility as a precursor for developing more potent agents.

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets, suggesting potential applications in drug design . These studies provide insights into how structural modifications can enhance binding affinity and specificity.

- Anti-Cancer Potential : Preliminary investigations suggest that derivatives of nicotinaldehyde may have anti-cancer properties, with ongoing research aimed at elucidating their mechanisms of action and therapeutic potential.

Q & A

Basic Question: What synthetic methodologies are effective for preparing 2-(tert-Butyl)nicotinaldehyde, and how can reaction conditions be optimized for reproducibility?

Answer:

The synthesis of this compound often involves regioselective functionalization of the pyridine ring. A diastereoselective Ugi reaction using tert-butyl isocyanide and nicotinaldehyde derivatives has been reported, achieving moderate yields (e.g., 92:8 diastereoselectivity in analogous systems) . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the aldehyde group.

- Temperature control : Reactions at 0–25°C minimize side-product formation.

- Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity.

Reproducibility requires strict anhydrous conditions and inert atmospheres to prevent oxidation of the aldehyde moiety.

Advanced Question: How can computational methods (e.g., DFT) guide the design of this compound derivatives for nonlinear optical (NLO) applications?

Answer:

Density Functional Theory (DFT) at the M06/6-311G(d,p) level is effective for predicting NLO properties. For example:

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Detect tert-butyl protons (δ ~1.3 ppm) and aldehyde protons (δ ~10.2 ppm).

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃NO requires m/z 164.1075).

NIST spectral databases provide reference data for cross-validation .

Advanced Question: How can researchers resolve contradictions in reported stereoselectivity for reactions involving this compound?

Answer:

Discrepancies in diastereoselectivity (e.g., 80:20 vs. 92:8 ratios) may arise from:

- Substrate electronic effects : Electron-donating groups on the pyridine ring alter transition-state geometry.

- Solvent polarity : Higher polarity stabilizes charged intermediates, favoring specific stereoisomers.

To address contradictions:

Perform kinetic isotopic labeling to track mechanistic pathways.

Use DFT-based transition-state modeling to predict steric/electronic influences .

Compare results under standardized conditions (e.g., fixed solvent, temperature).

Advanced Question: What experimental designs are suitable for studying this compound’s role in NAD biosynthesis inhibition?

Answer:

- In vitro assays : Measure NAD⁺ depletion in cancer cell lines (e.g., ML2 leukemia cells) using LC-MS.

- In vivo models : Administer this compound (30 mg/kg) alongside NAD inhibitors (e.g., APO866) in xenograft mice. Monitor tumor growth and survival rates (Kaplan-Meier analysis) .

- Control experiments : Include vehicle-treated groups and co-administer NAD precursors (e.g., nicotinamide riboside) to confirm specificity.

Advanced Question: How can the tert-butyl group influence catalytic activity in organocatalysts derived from this compound?

Answer:

The tert-butyl group enhances:

- Steric shielding : Reduces undesired side reactions at the pyridine N-atom.

- Thermal stability : Increases catalyst lifespan in asymmetric transformations (e.g., aldol reactions).

To evaluate:

Synthesize analogs with varying substituents (e.g., methyl, phenyl).

Compare turnover numbers (TON) and enantiomeric excess (ee) in model reactions.

DMAP-derived catalysts with tert-butyl groups show >90% ee in certain Ugi reactions .

Basic Question: What precautions are necessary when handling this compound due to its reactivity?

Answer:

- Storage : Under argon at –20°C to prevent aldehyde oxidation.

- Safety protocols : Use gloves and eye protection; the compound may react exothermically with amines or hydrazines.

- Purity verification : Conduct TLC (silica gel, ethyl acetate/hexane) to detect degradation products (e.g., carboxylic acids).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.